molecular formula C17H11F3N2O4 B460778 2-amino-6-(hydroxymethyl)-8-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile CAS No. 664999-55-7

2-amino-6-(hydroxymethyl)-8-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460778
CAS No.: 664999-55-7
M. Wt: 364.27g/mol
InChI Key: ODBDEUSSRWLMGK-UHFFFAOYSA-N
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Description

2-amino-6-(hydroxymethyl)-8-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(hydroxymethyl)-8-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable pyranone intermediate, which is then functionalized to introduce the amino, hydroxymethyl, and trifluoromethylphenyl groups.

    Formation of Pyranone Intermediate: The initial step involves the cyclization of a suitable precursor to form the pyranone ring. This can be achieved through a condensation reaction involving a diketone and an aldehyde under acidic or basic conditions.

    Functionalization: The pyranone intermediate is then subjected to various functionalization reactions

    Final Cyclization and Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the development of new pharmaceuticals for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. For example, its trifluoromethyl group could impart hydrophobicity, making it useful in coatings or surface treatments.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4H-pyrano[3,2-b]pyran-3-carbonitrile: Similar structure but lacks the trifluoromethyl group.

    2-amino-6-(hydroxymethyl)-8-oxo-4-(4-methylphenyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile: Similar structure with a methyl group instead of a trifluoromethyl group.

Uniqueness

This detailed overview provides a comprehensive understanding of 2-amino-6-(hydroxymethyl)-8-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-8-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O4/c18-17(19,20)9-3-1-8(2-4-9)13-11(6-21)16(22)26-14-12(24)5-10(7-23)25-15(13)14/h1-5,13,23H,7,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBDEUSSRWLMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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